molecular formula C11H23NO2 B1618987 Ethyl N,N-dibutylcarbamate CAS No. 2217-88-1

Ethyl N,N-dibutylcarbamate

Cat. No.: B1618987
CAS No.: 2217-88-1
M. Wt: 201.31 g/mol
InChI Key: DSICTTBMRSZYJL-UHFFFAOYSA-N
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Description

Ethyl N,N-dibutylcarbamate is a carbamate derivative characterized by an ethyl ester group and two n-butyl substituents on the carbamate nitrogen. Carbamates are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioactivity. This compound likely serves as an intermediate in drug development or as a protecting group in organic reactions, given the prevalence of carbamates in these applications .

Properties

CAS No.

2217-88-1

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl N,N-dibutylcarbamate

InChI

InChI=1S/C11H23NO2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3

InChI Key

DSICTTBMRSZYJL-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)OCC

Canonical SMILES

CCCCN(CCCC)C(=O)OCC

Other CAS No.

2217-88-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Ethyl N,N-dibutylcarbamate with structurally related carbamates based on molecular formulas, substituents, and physical properties inferred from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Applications References
This compound* C₁₁H₂₃NO₂ 201.31 Ethyl ester, dibutyl amine Likely liquid Pharmaceutical intermediates Inferred
2-Hydroxythis compound C₁₁H₂₃NO₃ 217.31 Hydroxyethyl, dibutyl amine Not specified Research applications
N,N-Dimethylcarbamate (Quinoline-deriv) C₁₂H₁₅N₃O₂ 233.27 Quinoline, dimethyl amine Viscous oil Bioactive compound synthesis
tert-Butyl N,N-Diallylcarbamate C₁₁H₁₉NO₂ 197.27 tert-Butyl ester, diallyl Solid Protected amine in synthesis
N-Ethyl-O-isopropylthiocarbamate C₆H₁₃NOS 147.24 Ethyl, isopropyl, thio Not specified Agrochemical applications

*Inferred data based on structural analogs.

Key Observations:
  • Substituent Effects :

    • Ethyl and tert-butyl esters (e.g., ) influence solubility and steric hindrance. Ethyl groups may enhance lipophilicity compared to hydroxyethyl derivatives (e.g., HEDBC ).
    • Longer alkyl chains (dibutyl vs. dimethyl or diallyl) increase molecular weight and likely improve lipid solubility, affecting pharmacokinetic properties .
  • Synthesis Pathways :

    • HEDBC is synthesized via dibutylamine and ethylene carbonate , whereas tert-butyl carbamates () may use tert-butyl chloroformate. This compound could follow a similar route with ethylating agents.

Physical and Spectral Properties

  • Melting Points and Stability: N,N-Dimethylcarbamate derivatives () exhibit melting points ranging from 126°C to >260°C, influenced by aromatic quinoline rings and substituent symmetry. This compound, with flexible alkyl chains, is likely a liquid at room temperature. tert-Butyl N,N-diallylcarbamate () is a solid, reflecting the rigidifying effect of the tert-butyl group.
  • Spectroscopic Data :

    • ¹H NMR and HRMS data for dimethylcarbamates () show distinct shifts for methyl and aromatic protons. This compound would display characteristic signals for ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and butyl chains (δ ~0.8–1.5 ppm).

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